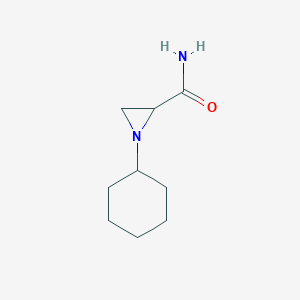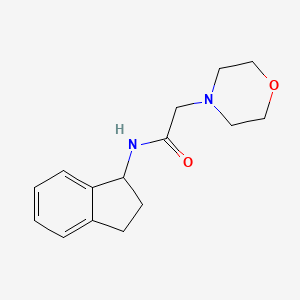
N-(2-Morpholinoacetyl)-1-indanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholinoacetyl)-1-indanamine: is a chemical compound that features a morpholine ring attached to an indanamine structure via an acetyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholinoacetyl)-1-indanamine typically involves the reaction of 1-indanamine with 2-morpholinoacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Morpholinoacetyl)-1-indanamine can undergo oxidation reactions, particularly at the indanamine moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the acetyl linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Indanone derivatives or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indanamines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-Morpholinoacetyl)-1-indanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications .
Industry: The compound is also explored for its potential use in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism by which N-(2-Morpholinoacetyl)-1-indanamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring can interact with various biological pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
N-(2-Morpholinoacetyl)hydrazinocarbothioylbenzamide: This compound shares the morpholinoacetyl group but differs in its core structure, leading to different chemical and biological properties.
2-(N-morpholino)ethanesulfonic acid: Another morpholine-containing compound, but with a sulfonic acid group, used primarily as a buffering agent in biological research.
Uniqueness: N-(2-Morpholinoacetyl)-1-indanamine is unique due to its indanamine core, which imparts specific chemical reactivity and potential biological activity not found in other morpholine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
6520-54-3 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H20N2O2/c18-15(11-17-7-9-19-10-8-17)16-14-6-5-12-3-1-2-4-13(12)14/h1-4,14H,5-11H2,(H,16,18) |
Clé InChI |
PVQFBTXZDLJYIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1NC(=O)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




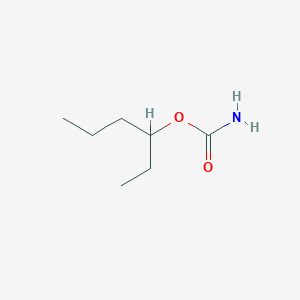
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
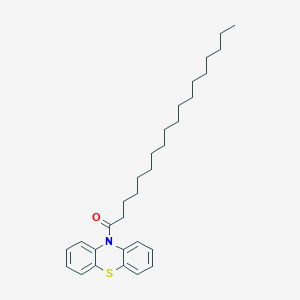



![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
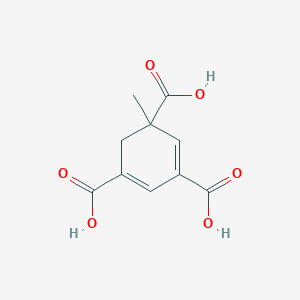
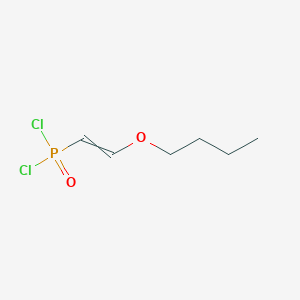
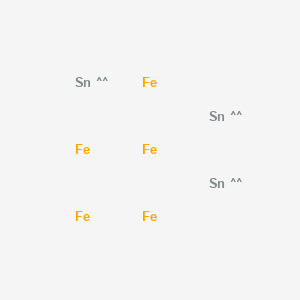
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
